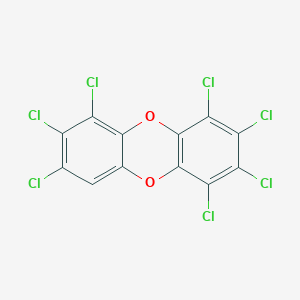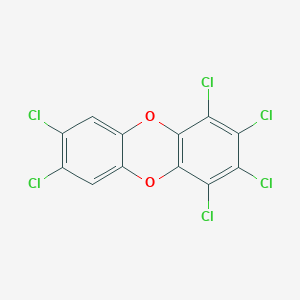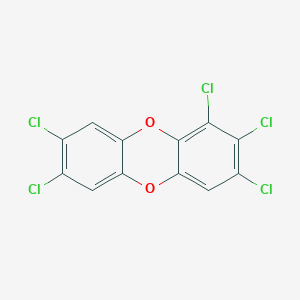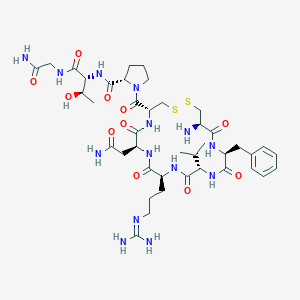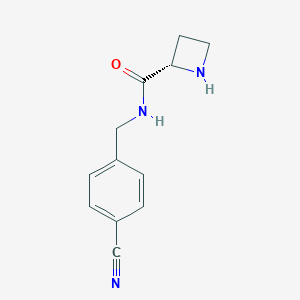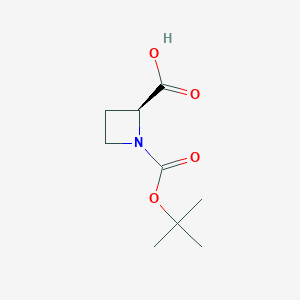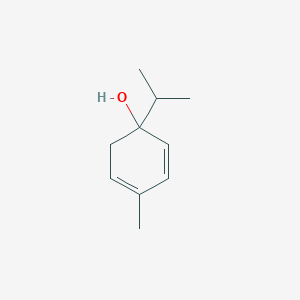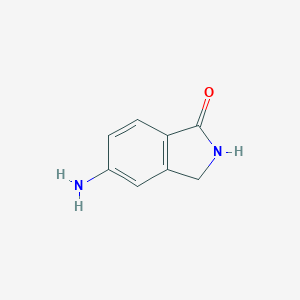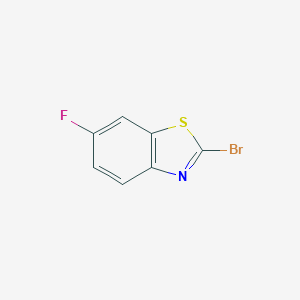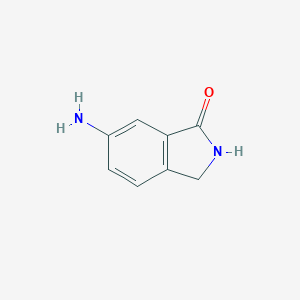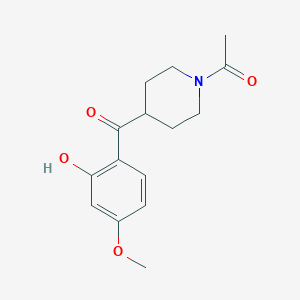
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone
Vue d'ensemble
Description
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone, also known as 2-(5-Methoxy)-4-(N-acetyl)piperidin-1-yl ketone, is a novel compound with a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively in recent years due to its unique structure and potential applications. It is a heterocyclic compound composed of a piperidine ring, a phenol ring, and an acetyl group. The compound has been used in various applications such as drug delivery, drug discovery, and chemical synthesis. It has also been used in various laboratory experiments to study its biochemical and physiological effects. In
Applications De Recherche Scientifique
Pyrolysis Characteristics of β-O-4 Type Model Compounds
Research on the pyrolysis characteristics of β-O-4 type model compounds, including those similar in structure to "4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone," highlights the influence of oxygen-containing functional groups on pyrolysis behaviors. These studies have uncovered specific migration patterns of functional groups and product distributions under varying temperatures, providing insights into the thermal stability and decomposition pathways of such compounds (Pan Li et al., 2016).
Enantioselective Electrocarboxylation
Investigations into the enantioselective electrocarboxylation of pro-chiral aromatic ketones with CO2 have demonstrated the potential of using similar ketones in asymmetric synthesis. These reactions, catalyzed by cinchona alkaloids, convert aromatic ketones into optically active 2-hydroxy-2-arylpropionic acids, showcasing the application of such ketones in the development of new synthetic methodologies (Bao-Li Chen et al., 2014).
Synthesis of Thiazolidinediones and Rhodanines
The utility of compounds containing the piperidinyl moiety in synthesizing thiazolidinediones and rhodanines has been explored due to their wide range of pharmacological activities. These studies highlight the versatility of such compounds in medicinal chemistry and drug design, providing pathways for the synthesis of molecules with potential therapeutic benefits (H. Veisi et al., 2015).
Development of Synthetic Bacteriochlorins
Research on synthetic bacteriochlorins incorporating a spiro-piperidine unit showcases the application of "4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone" like structures in the development of near-infrared absorbers. These studies focus on the chemical tailoring of bacteriochlorins for applications in photodynamic therapy, highlighting the importance of such ketones in designing molecules with specific optical properties (Kanumuri Ramesh Reddy et al., 2013).
Green Synthesis of Piperidin-4-one Derivatives
The green synthesis of 2,6-diarylpiperidin-4-one derivatives using glucose-based deep eutectic solvents illustrates the environmental benefits of employing "4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone" related compounds in organic synthesis. This approach highlights the role of such compounds in promoting sustainable and eco-friendly chemical processes (K. Hemalatha & D. Ilangeswaran, 2020).
Propriétés
IUPAC Name |
1-[4-(2-hydroxy-4-methoxybenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(17)16-7-5-11(6-8-16)15(19)13-4-3-12(20-2)9-14(13)18/h3-4,9,11,18H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELGQWFNQRQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

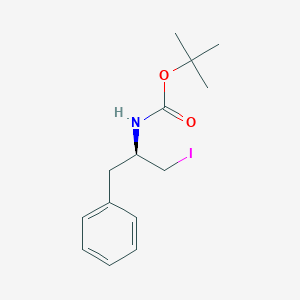
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
